

Application Notes: Synthesis and Evaluation of IAP-Recruiting PROTACs Using Lcl-peg3-N3

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Compound of Interest

Compound Name: Lcl-peg3-N3

Cat. No.: B15602115

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Introduction

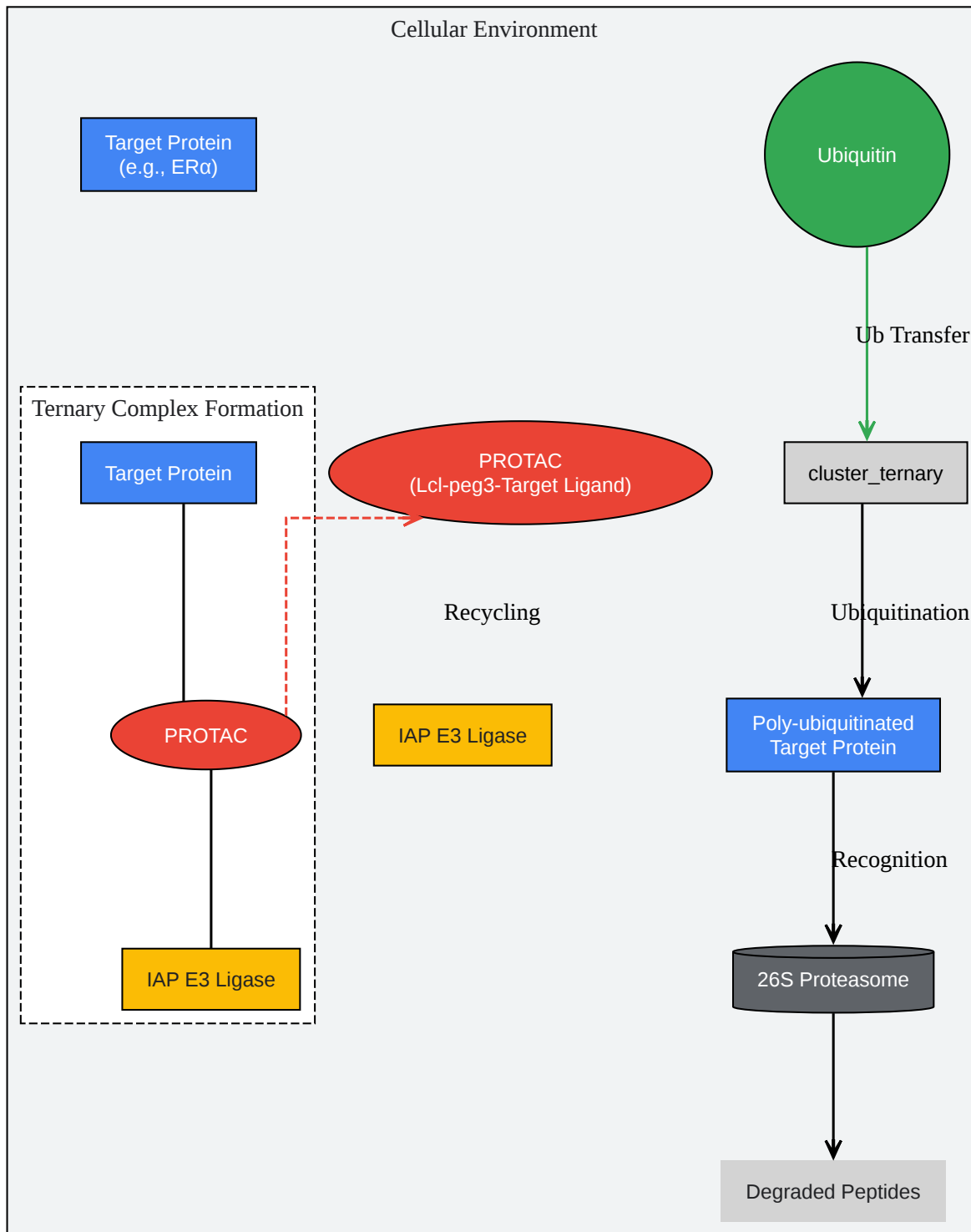
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that leverages the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate target proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a flexible linker connecting them. By inducing proximity between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome. This event-driven, catalytic mechanism offers a powerful alternative to traditional occupancy-based inhibition.

Lcl-peg3-N3 is a versatile, ready-to-use chemical tool for the synthesis of PROTACs that recruit the Inhibitor of Apoptosis Protein (IAP) E3 ligase. It comprises the IAP ligand (a derivative of LCL161), a three-unit polyethylene glycol (PEG3) linker to enhance solubility and optimize spatial orientation, and a terminal azide (N3) group. The azide handle makes **Lcl-peg3-N3** ideal for modular PROTAC assembly via highly efficient and bio-orthogonal "click chemistry" reactions. This application note details the use of **Lcl-peg3-N3** in the synthesis and

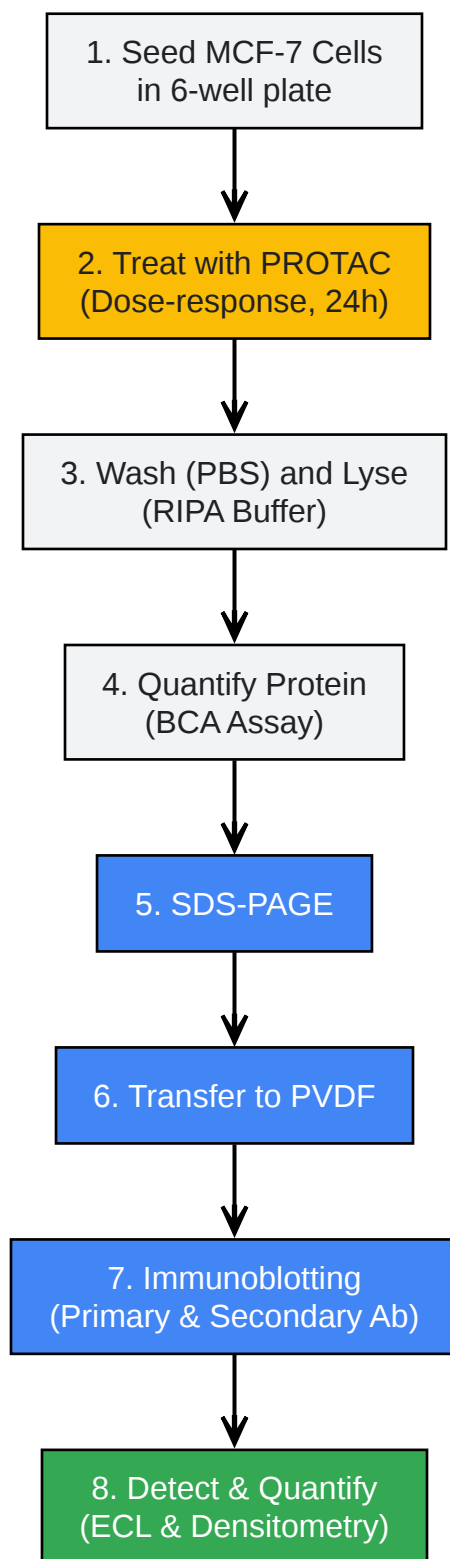
evaluation of a PROTAC targeting the Estrogen Receptor α (ER α), a key transcription factor in breast cancer.

Mechanism of Action

A PROTAC created with **Lcl-peg3-N3** functions by forming a ternary complex between the target protein and the IAP E3 ligase. This induced proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the proteasome. The PROTAC is subsequently released and can act catalytically to induce the degradation of multiple target protein molecules.







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